4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole
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Overview
Description
4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which combines a triazole ring, a thiadiazole ring, and an oxazole ring
Preparation Methods
The synthesis of 4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE can be achieved through several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another efficient approach is a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene and triazole derivatives . These methods provide high yields and are relatively straightforward, making them suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole, thiadiazole, or oxazole rings.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has shown potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . Its ability to interact with various biological targets makes it a promising candidate for drug development. In addition to its medicinal applications, the compound is also used as a synthetic intermediate in organic chemistry, facilitating the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazole rings enable it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects . These interactions can inhibit enzyme activity, disrupt microbial cell walls, or interfere with cancer cell proliferation, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share similar structural features and biological activities but differ in their specific ring fusion patterns and substituents. The unique combination of the triazole, thiadiazole, and oxazole rings in 4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE distinguishes it from these related compounds and contributes to its distinct biological properties.
Properties
Molecular Formula |
C14H10ClN5OS |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-[3-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C14H10ClN5OS/c1-8-16-11(7-21-8)13-19-20-12(17-18-14(20)22-13)6-9-2-4-10(15)5-3-9/h2-5,7H,6H2,1H3 |
InChI Key |
VYCKBIDAHFCWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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